

Spectroscopic Profiling of 4-Bromo-1-cyclopropoxy-2-methylbenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Bromo-1-cyclopropoxy-2-methylbenzene

Cat. No.: B13977303

[Get Quote](#)

Executive Summary

4-Bromo-1-cyclopropoxy-2-methylbenzene (CAS: 1243345-41-6) is a highly versatile halogenated aromatic building block extensively utilized in advanced pharmaceutical research[1]. Its unique structural motif—comprising a rigid cyclopropoxy ether, an ortho-methyl group, and a para-bromo substituent—makes it a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs), including tetrahydroimidazo[1,5-d][1,4]oxazepine derivatives targeted for neurological and oncological applications[2]. This whitepaper provides an in-depth analysis of its spectroscopic properties, elucidating the physical causality behind its analytical signatures.

Structural and Physicochemical Characteristics

Before analyzing the spectral data, it is imperative to map the compound's electronic and steric environment, as these dictate its behavior in applied magnetic fields and ionization chambers.

- Molecular Formula: C₁₀H₁₁BrO

- Molecular Weight: 227.10 g/mol
- InChI: InChI=1S/C10H11BrO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3[1]

The molecule features competing electronic effects: the strong electron-withdrawing inductive effect (-I) of the bromine atom, the mild electron-donating hyperconjugation (+I) of the methyl group, and the strong resonance-donating effect (+R) of the cyclopropoxy oxygen.

High-Resolution Spectroscopic Data Analysis

Expertise & Experience Note: The interpretation of this molecule's spectra relies heavily on understanding the electronic push-pull effects of its substituents and the unique magnetic properties of the cyclopropane ring.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum of this compound is characterized by three distinct regions: the shielded cyclopropyl protons, the benzylic methyl singlet, and the aromatic spin system[1].

- Cyclopropyl Protons (δ 0.6 – 0.8 ppm & δ 3.7 – 3.8 ppm): The methylene (-CH₂-) protons of the cyclopropane ring appear unusually upfield (δ 0.6–0.8 ppm). This significant shielding is not merely an inductive effect; it is caused by the diamagnetic anisotropy generated by the highly strained C-C bonds of the cyclopropane ring, which creates a local shielding cone that forces the resonance upfield[3]. Conversely, the methine (-CH-) proton attached directly to the ether oxygen is strongly deshielded by the electronegative oxygen, shifting downfield to approximately δ 3.7–3.8 ppm[2].
- Methyl Protons (δ 2.2 – 2.3 ppm): The methyl group at C2 appears as a sharp singlet integrating to 3H.
- Aromatic Protons (δ 6.7 – 7.3 ppm): The benzene ring protons exhibit a classic AMX spin system due to the 1,2,4-substitution pattern.
 - H6 (ortho to ether): Appears as a doublet ($J \approx 8.5$ Hz) around δ 6.7–6.8 ppm. The strong electron-donating resonance effect (+R) of the cyclopropoxy oxygen significantly shields this proton.

- H5 (meta to methyl, ortho to Br): Appears as a doublet of doublets ($J \approx 8.5, 2.5$ Hz) around δ 7.2 ppm due to ortho-coupling with H6 and meta-coupling with H3.
- H3 (ortho to methyl, ortho to Br): Appears as a fine doublet ($J \approx 2.5$ Hz) around δ 7.2–7.3 ppm due to meta-coupling with H5.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum reflects the hybridization and electronegativity of the attached atoms[4].

- C1 (C-O): ~155 ppm (Strongly deshielded by the directly attached oxygen).
- C4 (C-Br): ~113 ppm (The "heavy atom effect" of bromine causes an anomalous upfield shift compared to standard aromatic carbons).
- Cyclopropyl Carbons: The methine carbon (O-CH) resonates near 51 ppm, while the methylene carbons are highly shielded, appearing around 6 ppm due to ring strain and hybridization characteristics that possess higher s-character, resembling sp² carbons[4].

Mass Spectrometry (EI-MS, 70 eV)

The electron ionization mass spectrum is definitive for the presence of bromine. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the molecular ion [M]⁺• appears as a distinct, self-validating doublet at m/z 226 and 228 of equal intensity[4].

- Primary Fragmentation: The loss of the cyclopropyl radical/cyclopropene [-C₃H₅][•] results in a fragment at m/z 185/187 (-41 Da).
- Secondary Fragmentation: Subsequent or direct loss of the bromine radical[-Br][•] yields a stable aryl cation fragment at m/z 147.

Fourier Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

- C-H stretch (aromatic): ~3050 cm⁻¹

- C=C stretch (aromatic): $\sim 1590\text{ cm}^{-1}$ and 1490 cm^{-1} [1].
- C-O-C stretch (aryl alkyl ether): Asymmetric stretching at $\sim 1240\text{ cm}^{-1}$ and symmetric stretching at $\sim 1040\text{ cm}^{-1}$.
- C-Br stretch: Strong absorption in the far fingerprint region at $\sim 550\text{ cm}^{-1}$ [1].

Experimental Methodologies

Trustworthiness Note: The following protocols are designed as self-validating systems to ensure maximum reproducibility and spectral integrity.

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Weighing: Accurately weigh 15–20 mg of **4-Bromo-1-cyclopropoxy-2-methylbenzene** into a clean, static-free glass vial.
- Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Filtration: Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube. Causality: Removing paramagnetic particulate matter prevents localized magnetic field inhomogeneities, ensuring sharp peaks.
- Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl_3 (7.26 ppm).
- Shimming: Perform gradient shimming (Z1-Z5) to ensure a sharp, symmetrical TMS peak at exactly 0.00 ppm with a line width at half height (LWHH) of $< 1.0\text{ Hz}$.
- Acquisition: Acquire the ^1H spectrum using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay to ensure full longitudinal relaxation (T_1) of the methyl protons.

Protocol 2: GC-MS Analysis

- Sample Dilution: Dilute 1 mg of the compound in 1 mL of HPLC-grade ethyl acetate.

- Injection: Inject 1 μL of the sample into the GC-MS (e.g., Agilent 7890B/5977A) operating in split mode (10:1).
- Column & Gradient: Use an HP-5MS capillary column (30 m \times 0.25 mm \times 0.25 μm). Set the oven program: initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
- Ionization: Set the MS source to Electron Ionization (EI) at 70 eV. Scan range: m/z 50 to 300.
- Validation Check: Confirm the 1:1 isotopic ratio of the molecular ion (m/z 226/228) to definitively validate the presence of the mono-brominated species before proceeding with downstream synthesis.

Data Presentation

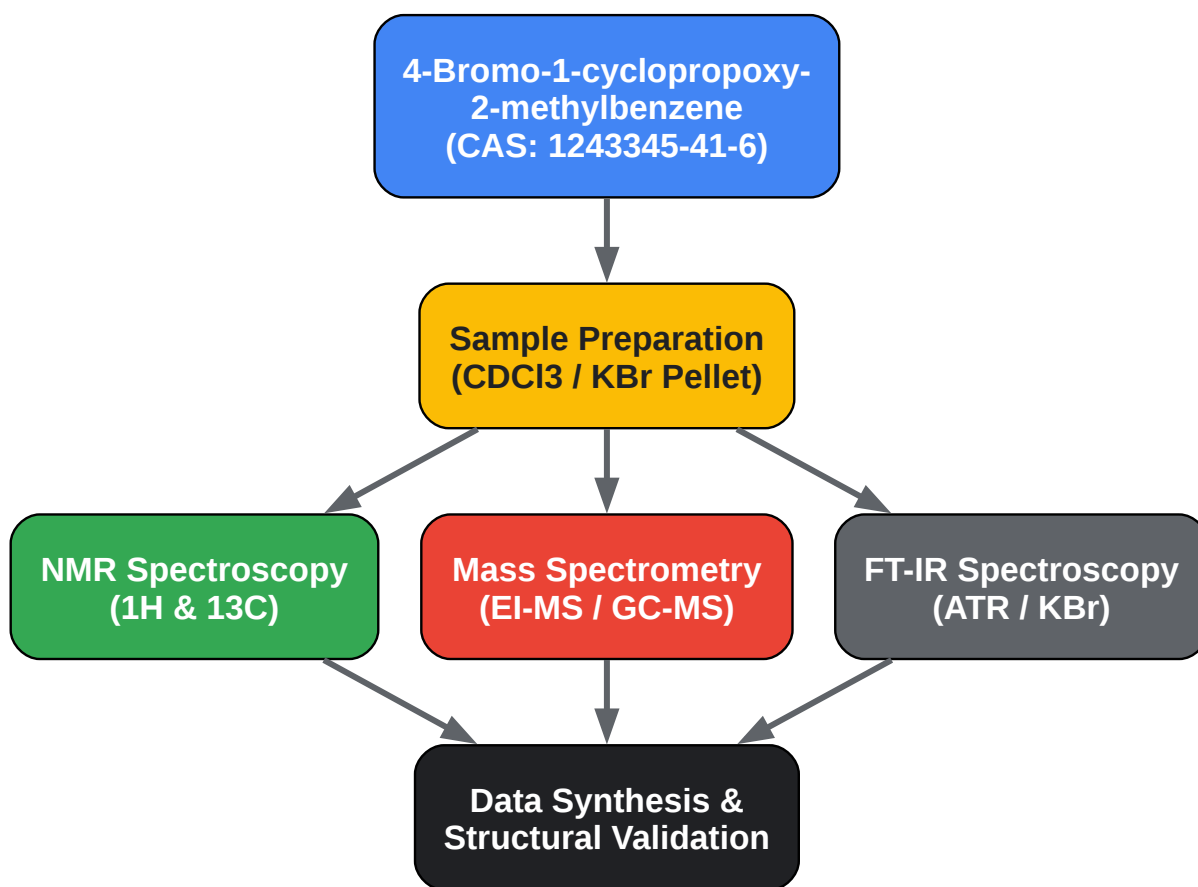
Table 1: Summarized ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.2 - 7.3	d	1H	2.5	Aromatic H3
7.2	dd	1H	8.5, 2.5	Aromatic H5
6.7 - 6.8	d	1H	8.5	Aromatic H6
3.7 - 3.8	m	1H	-	Cyclopropyl O-CH
2.2 - 2.3	s	3H	-	Aryl- CH_3
0.6 - 0.8	m	4H	-	Cyclopropyl CH_2

Table 2: Key MS Fragmentation Ions (EI, 70 eV)

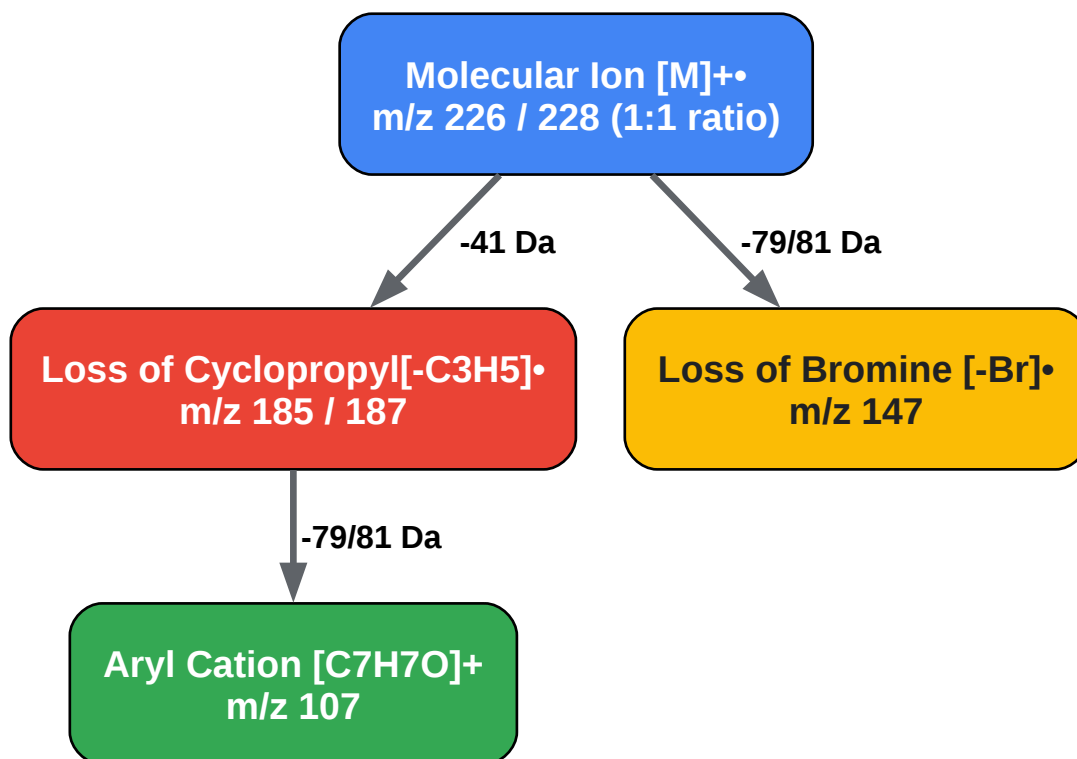
m/z Value	Relative Intensity	Fragment Assignment
228	~50%	[M] ^{+•} (⁸¹ Br isotope)
226	~50%	[M] ^{+•} (⁷⁹ Br isotope)
187	Moderate	[M - C ₃ H ₅] ⁺ (⁸¹ Br)
185	Moderate	[M - C ₃ H ₅] ⁺ (⁷⁹ Br)
147	High	[M - Br] ⁺

Visualizations



[Click to download full resolution via product page](#)

Figure 1: Standardized analytical workflow for the spectroscopic validation of **4-Bromo-1-cyclopropoxy-2-methylbenzene**.



[Click to download full resolution via product page](#)

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

References

- Vulcanchem. "**4-Bromo-1-cyclopropoxy-2-methylbenzene** Product Information." Vulcanchem.
- European Patent Office. "TETRAHYDROIMIDAZO[1,5-D][1,4]OXAZEPINE DERIVATIVE - EP 2963043 B1." Google Patents.
- Pretsch, E., Bühlmann, P., & Affolter, C. "Structure Determination of Organic Compounds. Table of Spectral Data." Journal of the American Chemical Society.
- Organic Chemistry Data. "NMR Spectroscopy: Chemical Shift Effects - Magnetic Anisotropy." Organic Chemistry Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 4-Bromo-1-cyclopropoxy-2-methylbenzene \(\) for sale \[vulcanchem.com\]](#)
- [2. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [3. organicchemistrydata.org \[organicchemistrydata.org\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
- To cite this document: BenchChem. [Spectroscopic Profiling of 4-Bromo-1-cyclopropoxy-2-methylbenzene: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13977303/docs#spectroscopic-profiling-of-4-bromo-1-cyclopropoxy-2-methylbenzene-a-comprehensive-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check